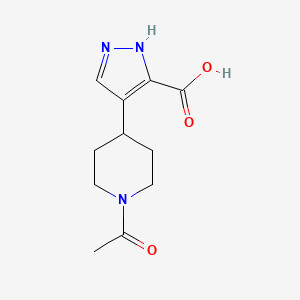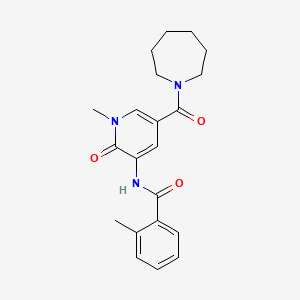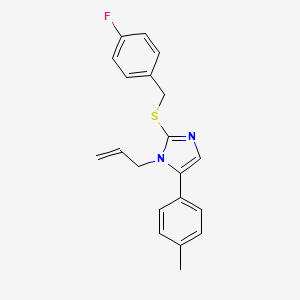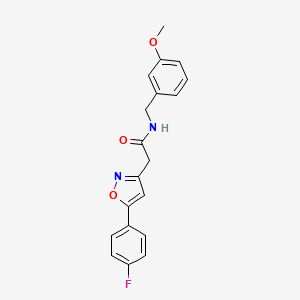
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a critical role in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.
作用機序
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By blocking the activity of TYK2, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a potent and selective inhibitor of TYK2, making it a valuable tool for studying the role of TYK2 in cytokine signaling and immune responses. However, its specificity for TYK2 may limit its use in studies of other JAK family members. Additionally, the cost and availability of this compound may be a limitation for some research groups.
将来の方向性
1. Further studies to evaluate the safety and efficacy of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide in humans for the treatment of autoimmune diseases.
2. Investigate the potential of this compound as a combination therapy with other immunomodulatory agents.
3. Explore the role of TYK2 in other disease pathways beyond autoimmune diseases.
4. Develop more potent and selective TYK2 inhibitors for use in research and clinical settings.
合成法
The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl carbamate to form N-tert-butyl-3-bromoaniline. This intermediate is then reacted with 1-cyanocyclobutane to form N-tert-butyl-3-(1-cyanocyclobutyl)aniline. The final step involves the reaction of N-tert-butyl-3-(1-cyanocyclobutyl)aniline with N-methyl-3-aminopropanamide to form this compound.
科学的研究の応用
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to be a potent inhibitor of TYK2, with selectivity over other JAK family members. Preclinical studies have demonstrated its efficacy in various animal models of autoimmune diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate its safety and efficacy in humans for the treatment of psoriasis, psoriatic arthritis, and lupus nephritis.
特性
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(16(10-18)6-3-7-16)14(22)9-13(20-15(19)23)11-4-2-5-12(17)8-11/h2,4-5,8,13H,3,6-7,9H2,1H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUBJZDGXVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)


![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)

![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)